molecular formula C22H22N2O B14734042 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one CAS No. 6303-62-4

1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one

Cat. No.: B14734042
CAS No.: 6303-62-4
M. Wt: 330.4 g/mol
InChI Key: JQEBYWZQXJDXTD-UHFFFAOYSA-N
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Description

1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one is a synthetic compound known for its significant biological activity. It is primarily used as a JAK2 inhibitor, which plays a crucial role in various cellular processes, including cell growth and differentiation . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves several steps. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one can be compared with other JAK2 inhibitors and pyridinylbutanone compounds. Similar compounds include:

The uniqueness of this compound lies in its specific inhibition of JAK2 autophosphorylation and its potential therapeutic applications in treating myeloproliferative disorders.

Properties

CAS No.

6303-62-4

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one

InChI

InChI=1S/C22H22N2O/c25-22(18-8-2-1-3-9-18)19(12-14-20-10-4-6-16-23-20)13-15-21-11-5-7-17-24-21/h1-11,16-17,19H,12-15H2

InChI Key

JQEBYWZQXJDXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCC2=CC=CC=N2)CCC3=CC=CC=N3

Origin of Product

United States

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